molecular formula C21H16N2O5S B3012558 (E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate CAS No. 1173563-82-0

(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate

Cat. No.: B3012558
CAS No.: 1173563-82-0
M. Wt: 408.43
InChI Key: SVVJAZQBUXDINA-YCRREMRBSA-N
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Description

(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate is a useful research compound. Its molecular formula is C21H16N2O5S and its molecular weight is 408.43. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiproliferative Activities

Compounds containing the benzo[d][1,3]dioxol-5-yl group, similar to the one in the chemical structure of interest, have been investigated for their biological properties. A study by Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety and evaluated their antimicrobial and antiproliferative activities. These compounds displayed interesting antimicrobial properties and showed promise as anti-proliferative agents against certain cancer cells, specifically the HCT-116 cancer cell line (Mansour et al., 2020).

Synthesis and Antimicrobial Properties

Bhabhor et al. (2021) and (2016) reported the synthesis of various chalcone derivatives including those with benzo[d]thiazol-2-yl groups, similar to the compound . These derivatives were screened for antimicrobial properties against a broad range of Gram-positive and Gram-negative bacteria, as well as fungi, showing good activity in some cases (Bhabhor et al., 2021); (Bhabhor et al., 2016).

Crystal Structure Analysis

Dölling et al. (1991) conducted a study focusing on the synthesis of acrylic acid derivatives that share structural similarities with (E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate. They analyzed the crystal structure of these compounds, providing insights into their molecular conformation, which is critical for understanding their potential biological activities (Dölling et al., 1991).

Evaluation in Biological Systems

Several other studies have evaluated compounds with structural similarities in various biological contexts, such as their antimicrobial, anti-inflammatory, and anticancer properties. For instance, research has shown potential in targeting leukemic cells, exhibiting antimicrobial activity against bacteria and fungi, and indicating analgesic properties (Kumar, 2022); (Sharath Kumar et al., 2014); (Aydın et al., 2002).

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, such as its anti-oxidant, anti-inflammatory, and antimicrobial properties . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial.

Properties

IUPAC Name

methyl 4-[2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c1-26-20(25)15-6-4-14(5-7-15)16-11-29-21(22-16)23-19(24)9-3-13-2-8-17-18(10-13)28-12-27-17/h2-11H,12H2,1H3,(H,22,23,24)/b9-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVJAZQBUXDINA-YCRREMRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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